1-(2,6-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-(2,6-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features a piperidine ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the piperidine and indole units. This can be achieved through a condensation reaction using reagents such as acetic anhydride or other dehydrating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or indole rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,6-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure but lacks the methyl group on the indole ring.
1-(2,6-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1-one: Similar structure but with a ketone instead of a dione.
Uniqueness
1-(2,6-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is unique due to the presence of both the piperidine and indole moieties, which confer distinct chemical and biological properties
This compound’s combination of structural features makes it a valuable target for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-7-6-8-12(2)20(11)18(22)17(21)16-13(3)19-15-10-5-4-9-14(15)16/h4-5,9-12,19H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHXWQQVOBFJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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